Cas no 17285-97-1 (5-hydroxypyridine-3,4-dicarboxylic Acid)

5-hydroxypyridine-3,4-dicarboxylic Acid structure
17285-97-1 structure
Product Name:5-hydroxypyridine-3,4-dicarboxylic Acid
CAS No:17285-97-1
MF:C7H5NO5
MW:183.118302106857
CID:884006
Update Time:2026-04-29

5-hydroxypyridine-3,4-dicarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-hydroxypyridine-3,4-dicarboxylic Acid
    • 3-Hydroxy-pyridin-4,5-dicarbonsaeure ('Nor-Ichitasaeure')
    • 5-Hydroxycinchomeronsaeure
    • 5-Hydroxy-pyridin-3,4-dicarbonsaeure
    • 5-hydroxy-pyridine-3,4-dicarboxylic acid
    • AC1L6QST
    • AC1Q5THM
    • AG-K-79245
    • AR-1G8560
    • CTK4D4387
    • NSC115695

Computed Properties

  • Exact Mass: 183.01675

Experimental Properties

  • PSA: 107.72

5-hydroxypyridine-3,4-dicarboxylic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029198491-1g
5-Hydroxypyridine-3,4-dicarboxylic acid
17285-97-1 95%
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$819.65 2022-04-02
Chemenu
CM510770-1g
5-Hydroxypyridine-3,4-dicarboxylicacid
17285-97-1 97%
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Additional information on 5-hydroxypyridine-3,4-dicarboxylic Acid

Introduction to 5-hydroxypyridine-3,4-dicarboxylic Acid (CAS No. 17285-97-1)

5-hydroxypyridine-3,4-dicarboxylic acid, identified by the chemical compound code CAS No. 17285-97-1, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core with hydroxyl and dicarboxylic functional groups, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both polar hydroxyl and acidic carboxyl groups imparts distinct chemical properties, enabling its utility in multiple synthetic pathways and biological applications.

The molecular structure of 5-hydroxypyridine-3,4-dicarboxylic acid consists of a six-membered aromatic ring with nitrogen at the 1-position, substituted with a hydroxyl group at the 5-position and carboxylic acid groups at the 3- and 4-positions. This arrangement contributes to its reactivity and solubility characteristics, making it soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The compound’s ability to participate in hydrogen bonding interactions further enhances its compatibility with biological systems, facilitating its role in drug design and development.

In recent years, 5-hydroxypyridine-3,4-dicarboxylic acid has been extensively studied for its potential applications in medicinal chemistry. Its structural motif is reminiscent of several natural products and pharmacophores found in therapeutic agents. Researchers have explored its derivatives as scaffolds for developing novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound’s ability to act as a precursor for more complex molecules has made it a cornerstone in synthetic organic chemistry.

One of the most compelling aspects of 5-hydroxypyridine-3,4-dicarboxylic acid is its role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their tunable porosity and potential applications in catalysis, gas storage, and separation technologies. The carboxylate groups in 5-hydroxypyridine-3,4-dicarboxylic acid serve as effective ligands for metal ions, facilitating the formation of stable complexes that exhibit unique properties. Such complexes have been investigated for their catalytic activity in organic transformations and their ability to adsorb small molecules selectively.

Recent advancements in computational chemistry have further highlighted the significance of 5-hydroxypyridine-3,4-dicarboxylic acid. Molecular modeling studies have demonstrated its potential as a ligand in protein-targeting therapies. By binding to specific amino acid residues on proteins involved in disease pathways, derivatives of this compound could modulate enzyme activity or block receptor interactions. This approach has opened new avenues for designing targeted therapies with improved efficacy and reduced side effects.

The pharmaceutical industry has also shown interest in 5-hydroxypyridine-3,4-dicarboxylic acid due to its versatility as a building block for drug candidates. Its structural features allow for modifications that can enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For instance, incorporating fluorine atoms or other heteroatoms into its framework can improve binding affinity to biological targets. Such modifications are crucial for optimizing drug candidates during the early stages of development.

In conclusion,5-hydroxypyridine-3,4-dicarboxylic acid (CAS No. 17285-97-1) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural attributes make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. As research continues to uncover new methodologies and applications,5-hydroxypyridine-3,4-dicarboxylic acid is poised to remain at the forefront of chemical innovation.

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